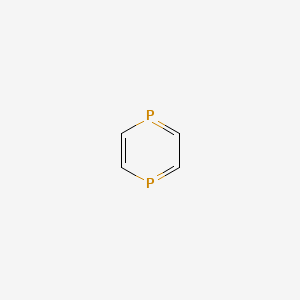

1,4-Diphosphinine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

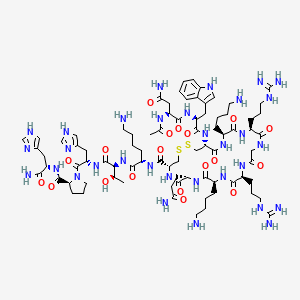

1,4-Diphosphinine is a compound that has been the subject of synthetic concepts and breakthroughs in chemistry over the last four decades . It’s related to P-bridged bis (NHCs) chemistry, starting from monocyclic 1,4-dihydro-1,4-diphosphinines in the early 80s to the most recent and promising achievements of tricyclic 1,4-dihydro-1,4-diphosphinines and tricyclic 1,4-diphosphinines .

Synthesis Analysis

The synthesis of this compound involves various concepts and breakthroughs. It started from monocyclic 1,4-dihydro-1,4-diphosphinines in the early 80s to the most recent and promising achievements of tricyclic 1,4-dihydro-1,4-diphosphinines and tricyclic 1,4-diphosphinines . P-Functional phosphanylated tetrathiafulvalenes were synthesized via stepwise lithiation and phosphanylation of TTF derivatives, and then reacted with PCl3 to form the related P-chloro compounds .

Molecular Structure Analysis

Theoretical aspects are presented for 1,4-dihydro- and 1,4-diphosphinines considering HOMO LUMO situations as well as the degree of aromaticity . Fundamental characteristics of analytical data of these compounds are highlighted with special focus on substituent effects, structural aspects, and trends of electrophilicity .

Chemical Reactions Analysis

The two P-centers and the heterocyclic rings of 1,4-dihydro- and 1,4-diphosphinines constitute a broad platform for substitution, reduction/oxidation, alkylation, complexation, and cycloaddition reactions . Reactions of P-chloro compounds with LDA resulted in the formation of the corresponding 1,4-dihydro-1,4-diphosphinines .

Orientations Futures

Propriétés

IUPAC Name |

1,4-diphosphinine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4P2/c1-2-6-4-3-5-1/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSMLKGAOILVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CP=CC=P1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739825 |

Source

|

| Record name | 1,4-Diphosphinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

290-78-8 |

Source

|

| Record name | 1,4-Diphosphinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl-](/img/structure/B3257441.png)

![Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-](/img/structure/B3257472.png)